

in vitro vs. in vivo metabolism of hexyl salicylate to salicylic acid

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A comprehensive comparison of the metabolic conversion of **hexyl salicylate** to salicylic acid reveals distinct insights from in vitro and extrapolated in vivo models. While direct in vivo studies on **hexyl salicylate** metabolism are not readily available in the provided search results, in vitro experiments using human skin and liver preparations, coupled with in vitro to in vivo extrapolation (IVIVE) modeling, provide valuable information for researchers, scientists, and drug development professionals.

Hexyl salicylate, an ester of 1-hexanol and salicylic acid, undergoes hydrolysis to form salicylic acid as its primary metabolite.[1][2] This biotransformation is a critical aspect of its safety assessment, particularly in the context of cosmetic products where dermal exposure is the primary route. The process is catalyzed by enzymes such as lipases and esterases.[3][4]

Quantitative Data Comparison

The following tables summarize the key quantitative data from in vitro studies on the metabolism of **hexyl salicylate** to salicylic acid.

Table 1: In Vitro Metabolism of **Hexyl Salicylate** in Human Skin



Parameter	Donor 1	Donor 2	Reference
Hexyl Salicylate Application	0.1% in dipropylene glycol (approx. 10 µl/cm²) for 8 hours	0.1% in dipropylene glycol (approx. 10 µl/cm²) for 8 hours	[2][5]
Receptor Fluid (after 24h)			
% Parent Compound (Hexyl Salicylate)	<1%	<1%	[2][5]
% Salicylic Acid	>94%	>92%	[2][5]
Skin Extracts (after 24h)			
% Parent Compound (Hexyl Salicylate)	5.73% - 10.70%	19.95% - 37.36%	[2][5]
% Salicylic Acid	>86%	>59.5%	[2][5]

Table 2: In Vitro to In Vivo Extrapolation (IVIVE) for Salicylate Esters



Parameter	Description	Reference
In Vitro System	Human liver S9 fractions were used to determine the in vitro intrinsic clearance (CLint, in vitro).	[6][7][8]
Extrapolation Model	A "High-Throughput Pharmacokinetic" (HTPK) model was used to extrapolate in vitro clearance values to predict human in vivo clearance and half-lives.	[6][7]
Metabolism Factor	The model calculates the percentage of the ester metabolized to salicylic acid in 24 hours in vivo following human exposure.	[6][7][8]
Key Finding	Not all salicylate esters contribute equally to the systemic exposure to salicylic acid, and the extent of in vivo metabolism over 24 hours may not be 100%, even if in vitro conversion is rapid.	[6]

Experimental Protocols

In Vitro Human Skin Metabolism Study[2][5]

- Skin Samples: Human skin samples (1.5 cm²) were used.
- Test Substance Application: A solution of 0.1% **hexyl salicylate** in dipropylene glycol was applied to the skin samples at a dose of approximately 10 µl/cm². The application was for a duration of 8 hours.



- Sample Collection: After 24 hours, the receptor fluid was collected. The skin samples were also processed for analysis.
- Analytical Method: Radio high-performance liquid chromatography (HPLC) was employed to characterize and quantify the amounts of hexyl salicylate and salicylic acid in the receptor fluid and skin extracts.

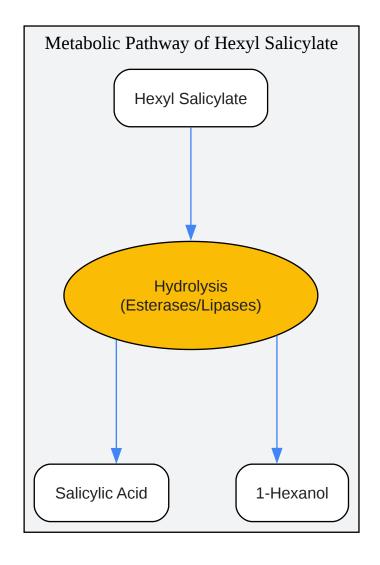
In Vitro Liver S9 Metabolism and IVIVE[6][7][8]

- In Vitro System: Incubations were performed using human liver S9 fractions to measure the formation of salicylic acid from various salicylate esters.
- Data Analysis: The in vitro intrinsic clearance (CLint, in vitro) was calculated based on the rate of salicylic acid formation.
- Extrapolation: The obtained CLint, in vitro values, along with other parameters like plasma binding, were used as inputs for a High-Throughput Pharmacokinetic (HTPK) model.
- In Vivo Prediction: The model extrapolated the in vitro data to predict the in vivo clearance and half-life of the salicylate esters in humans, which was then used to calculate a "metabolism factor" representing the percentage of the ester converted to salicylic acid over 24 hours.

Visualizing the Pathways and Processes

The following diagrams illustrate the metabolic pathway of **hexyl salicylate** and the workflows of the described experimental procedures.

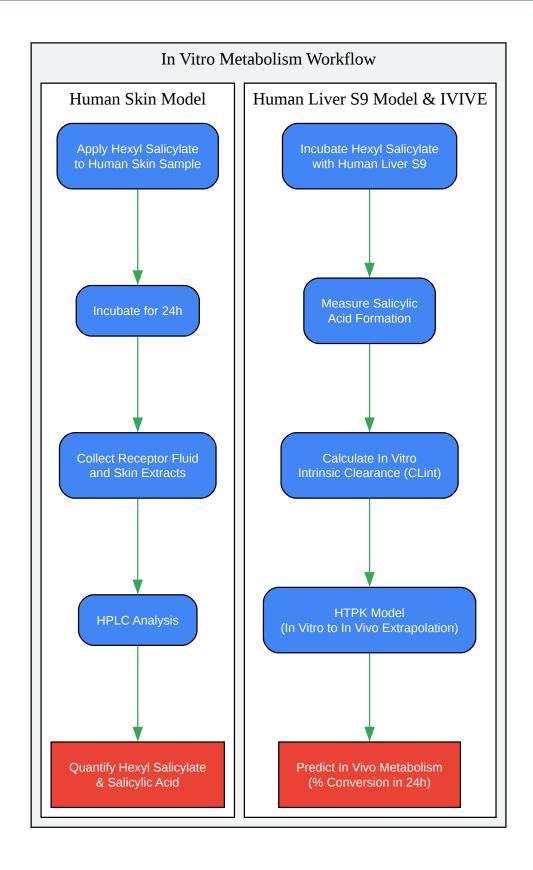




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Caption: Metabolic conversion of **hexyl salicylate** to salicylic acid and 1-hexanol via hydrolysis.





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Caption: Experimental workflows for in vitro metabolism studies of **hexyl salicylate**.



Conclusion

The available data strongly indicates that **hexyl salicylate** is readily metabolized to salicylic acid in vitro, particularly in human skin where hydrolysis is nearly complete within 24 hours of application.[2][5] While direct comparative in vivo data in humans for **hexyl salicylate** is not available, IVIVE modeling based on in vitro human liver S9 data provides a method to estimate the extent of its systemic metabolism.[6][7][8] This modeling suggests that while metabolism occurs, a 100% conversion within 24 hours in vivo should not be assumed by default for all salicylate esters.[6] For a comprehensive risk assessment, it is crucial to consider the data from both skin metabolism and the potential for systemic metabolism post-absorption. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of toxicology, dermatology, and drug development.

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